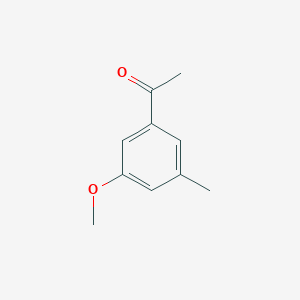
1-(3-Methoxy-5-methylphenyl)ethanone
Vue d'ensemble
Description
“1-(3-Methoxy-5-methylphenyl)ethanone” is a chemical compound with the CAS Number: 43113-94-6. It has a molecular weight of 164.2 and its IUPAC name is 1-(3-methoxy-5-methylphenyl)ethanone . It is typically stored in a dry room at normal temperature and has a physical form of a liquid .
Molecular Structure Analysis
The InChI code for “1-(3-Methoxy-5-methylphenyl)ethanone” is 1S/C10H12O2/c1-7-4-9(8(2)11)6-10(5-7)12-3/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“1-(3-Methoxy-5-methylphenyl)ethanone” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 164.2 . The compound is stored in a dry room at normal temperature .
Applications De Recherche Scientifique
Antimicrobial Properties
- Antibacterial and Anti-MRSA Activity: A study by Yang et al. (2019) reported the isolation of new diphenyl ethers, including a derivative of 1-(3-Methoxy-5-methylphenyl)ethanone, from the fermentation products of an endophytic fungus. These compounds demonstrated significant anti-methicillin-resistant Staphylococcus aureus (MRSA) activity, indicating their potential as antibacterial agents (Yang et al., 2019).
- Antimicrobial Activity of Analogs: A research by Vásquez-Martínez et al. (2019) investigated benzyl phenyl ketone derivatives, which include structural similarities to 1-(3-Methoxy-5-methylphenyl)ethanone. These compounds showed notable antibacterial and antiproliferative properties, specifically against E. coli and S. aureus, highlighting their potential in antimicrobial applications (Vásquez-Martínez et al., 2019).
Biochemical Analysis
- Mass Spectrometric and Pyrolytic Behavior: Dallakian et al. (1998) discussed the mass spectrometric and pyrolytic behavior of arylsubstituted isoxazolines, including derivatives of 1-(3-Methoxy-5-methylphenyl)ethanone. This research provides valuable insights into the detection and identification of such compounds in plant extracts (Dallakian et al., 1998).
Synthesis and Chemical Applications
- Synthesis of Novel Compounds: The study by Kumar et al. (2019) focused on the synthesis of novel isoxazoles derivatives using 1-(5-fluoro-2-hydroxyphenyl)ethanone, a compound structurally related to 1-(3-Methoxy-5-methylphenyl)ethanone. The synthesized compounds were tested for antimicrobial activity, indicating the utility of this chemical structure in developing new antimicrobial agents (Kumar et al., 2019).
Medicinal Chemistry
- Anti-tubercular Agents: Sharma et al. (2019) designed and synthesized a series of compounds based on a structure including 1-(3-Methoxy-5-methylphenyl)ethanone as a lead compound for anti-tubercular activity. These compounds showed promising activity against Mycobacterium tuberculosis, highlighting their potential in medicinal chemistry (Sharma et al., 2019).
Chemical Analysis
- X-ray Crystallography and NMR Spectroscopy: Hibbs et al. (2003) conducted a study on the charge density analysis of the hydrogen bonding motif in 1-(2-hydroxy-5-nitrophenyl)ethanone. Their work provides an in-depth understanding of the molecular structure and bonding features of compounds related to 1-(3-Methoxy-5-methylphenyl)ethanone (Hibbs et al., 2003).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
While specific future directions for “1-(3-Methoxy-5-methylphenyl)ethanone” are not mentioned in the available resources, compounds with similar structures have been studied for their antimicrobial, antifungal, antimalarial, antivirus, and antitumor activities . Therefore, “1-(3-Methoxy-5-methylphenyl)ethanone” could potentially be explored in these areas.
Propriétés
IUPAC Name |
1-(3-methoxy-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-9(8(2)11)6-10(5-7)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJJSOPJKWZHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581288 | |
| Record name | 1-(3-Methoxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-5-methylphenyl)ethanone | |
CAS RN |
43113-94-6 | |
| Record name | 1-(3-Methoxy-5-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43113-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



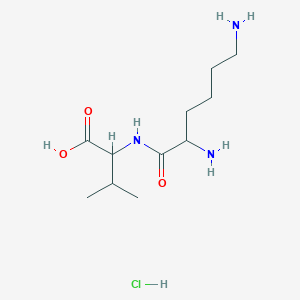
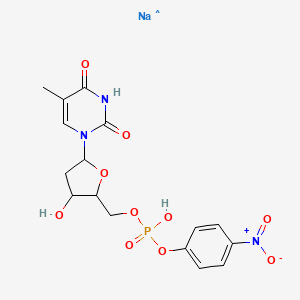
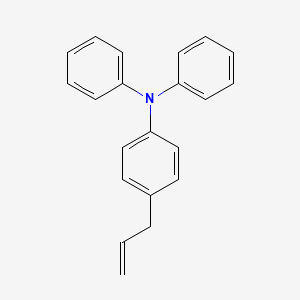
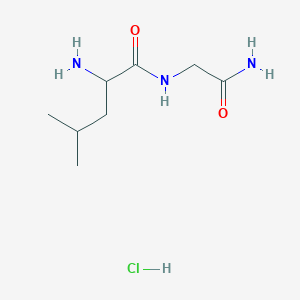
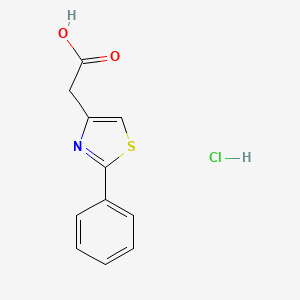
![4-[[2-(Chloromethyl)phenyl]methyl]morpholine](/img/structure/B1602306.png)
![Mercury, [mu-[orthoborato(2-)-O:O']]diphenyldi-](/img/structure/B1602309.png)
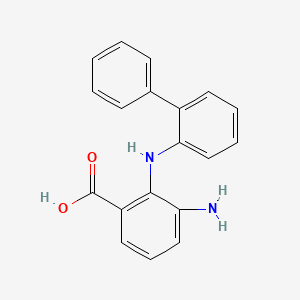
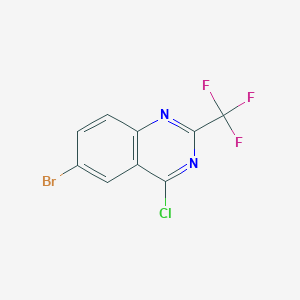
![3-[1-(Methylamino)ethyl]phenol](/img/structure/B1602312.png)
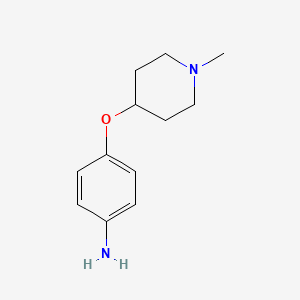
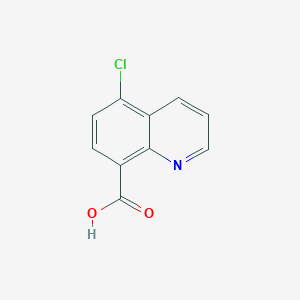
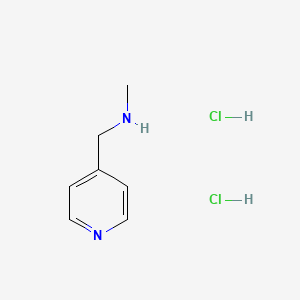
![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)